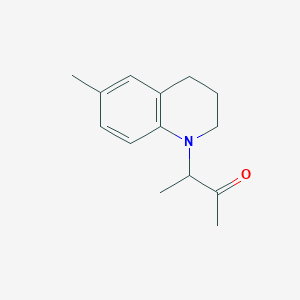![molecular formula C7H12ClN3O2 B1438384 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 28937-09-9](/img/structure/B1438384.png)
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
概要
説明
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 . Its molecular weight is 205.64 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . For instance, the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, has been used to synthesize related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 205.64 . The storage temperature is room temperature .科学的研究の応用
Antimicrobial Applications
- A study by Ren et al. (2009) synthesized an N-halamine precursor related to 1,3,7-Triazaspiro[4.5]decane-2,4-dione and bonded it onto cotton fabrics for antimicrobial applications. Chlorinated swatches of this fabric showed efficacy against Staphylococcus aureus and Escherichia coli, demonstrating its potential in antimicrobial applications (Ren et al., 2009).
Synthesis and Antimicrobial Activity of Derivatives
- Krolenko et al. (2015) developed efficient methods for synthesizing derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, exhibiting antimicrobial properties. This study highlights the compound's role in the synthesis of bioactive molecules (Krolenko et al., 2015).
Treatment of Anemia
- Váchal et al. (2012) described the use of 1,3,8-Triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase for treating anemia. These compounds effectively upregulated erythropoietin in preclinical species, showing potential for anemia treatment (Váchal et al., 2012).
Myelostimulating Activity
- A study by Yu et al. (2018) found that 1,3,8-Triazaspiro[4.5]decane-2,4-diones demonstrated myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Biocidal Nanofibers
- Ren et al. (2013) incorporated a cyclic N-halamine precursor of 1,3,7-Triazaspiro[4.5]decane-2,4-dione into polyacrylonitrile nanofibers via electrospinning, achieving biocidal properties. The chlorinated nanofibers showed significant reductions in bacterial populations, suggesting potential in filtration applications (Ren et al., 2013).
Safety and Hazards
The safety information for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary target of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
This compound acts as a selective agonist at the DOR . This means it binds to the DOR and activates it, triggering a series of intracellular events. The compound’s interaction with the DOR leads to changes in cellular activity, primarily through the modulation of ion channels and secondary messenger systems .
Biochemical Pathways
Upon activation of the DOR, this compound influences several biochemical pathways. These pathways primarily involve the regulation of cyclic AMP (cAMP) production, the activation of potassium channels, and the inhibition of calcium channels . The downstream effects of these pathways include analgesia (pain relief), sedation, and changes in mood .
Pharmacokinetics
The pharmacokinetics of 1,3,7-Triazaspiro[4The compound’s bioavailability, half-life, and clearance rate would be critical factors determining its pharmacokinetic profile .
Result of Action
The activation of the DOR by this compound results in several molecular and cellular effects. These include the inhibition of adenylate cyclase activity, decreased cAMP levels, and the opening of potassium channels. These changes lead to hyperpolarization of the cell membrane and reduced neuronal excitability, resulting in analgesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
生化学分析
Biochemical Properties
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as a novel delta opioid receptor-selective agonist, which means it can bind to and activate delta opioid receptors . This interaction is crucial for modulating pain and other physiological processes. The compound’s binding to the orthosteric site of the delta opioid receptor has been confirmed through docking and molecular dynamic simulations .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce cAMP production in cells, indicating its role in modulating intracellular signaling pathways . Additionally, the compound exhibits anti-allodynic efficacy in models of inflammatory pain, suggesting its potential therapeutic applications in pain management .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the orthosteric site of the delta opioid receptor, leading to the activation of G-protein signaling pathways . This activation results in the modulation of intracellular signaling cascades, ultimately affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and can be stored under normal conditions . Long-term studies have shown that the compound maintains its efficacy in reducing cAMP production and modulating pain responses over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-allodynic effects, reducing pain responses in models of inflammatory pain . At higher doses, it may induce adverse effects such as convulsions, which are commonly associated with delta opioid receptor agonists . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety profile
特性
IUPAC Name |
1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWKWYPFADZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28937-09-9 | |
| Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




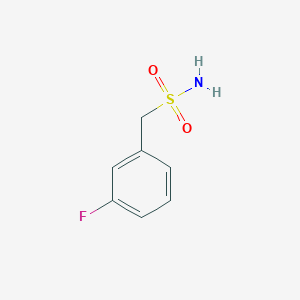
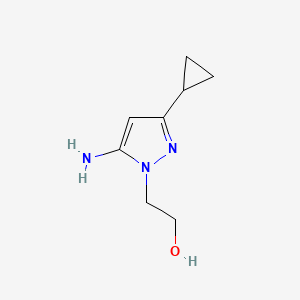

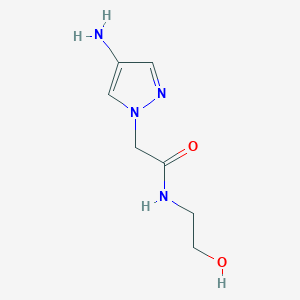
![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1438311.png)
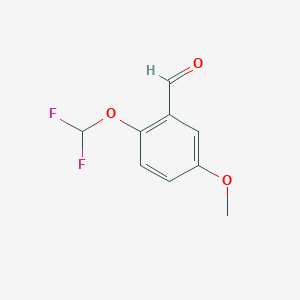

![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)
